molecular formula C18H18O3 B14289092 1,3-Diphenylprop-2-en-1-yl ethyl carbonate CAS No. 121440-71-9

1,3-Diphenylprop-2-en-1-yl ethyl carbonate

Cat. No.: B14289092
CAS No.: 121440-71-9
M. Wt: 282.3 g/mol
InChI Key: AIYDSHYGTGZCIR-UHFFFAOYSA-N
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Description

1,3-Diphenylprop-2-en-1-yl ethyl carbonate is an organic compound with the molecular formula C₁₈H₁₈O₃. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two phenyl groups attached to a propenyl chain, which is further linked to an ethyl carbonate group.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylprop-2-en-1-yl ethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diphenylprop-2-en-1-yl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Employed in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1,3-Diphenylprop-2-en-1-yl ethyl carbonate involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles such as thiols and amines. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylprop-2-en-1-one (chalcone): The parent compound, known for its wide range of biological activities.

    Ethyl cinnamate: Another ester derivative with similar structural features but different reactivity and applications.

    Benzylideneacetophenone: A closely related compound with similar chemical properties.

Uniqueness

1,3-Diphenylprop-2-en-1-yl ethyl carbonate is unique due to its combination of the chalcone framework with an ethyl carbonate group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

CAS No.

121440-71-9

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

1,3-diphenylprop-2-enyl ethyl carbonate

InChI

InChI=1S/C18H18O3/c1-2-20-18(19)21-17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-14,17H,2H2,1H3

InChI Key

AIYDSHYGTGZCIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(C=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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